2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Historical Development of Isoxazole Boronates
The integration of boron into heterocyclic frameworks emerged as a transformative strategy in the late 20th century, driven by the need for stable intermediates in cross-coupling reactions. Early work focused on simple arylboronic acids, but the discovery of bortezomib (2003) catalyzed interest in boron-containing heterocycles. Isoxazole boronates gained prominence after the 2010 development of palladium-catalyzed direct boronic acid synthesis from aryl chlorides, which simplified access to boronated scaffolds.
A pivotal advancement occurred in 2016 with the introduction of uncatalyzed oxyboration reactions, enabling the direct addition of B–O σ bonds to C–C π bonds in isoxazole systems. This method circumvented limitations of traditional lithiation/borylation approaches, particularly for substrates with sensitive functional groups like halides or esters. The synthesis of 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies this progress, combining the stability of tetramethyl dioxaborolane with the pharmacophoric isoxazole moiety.
Significance in Heterocyclic Chemistry
The compound’s significance stems from three structural features:
- Boron-containing dioxaborolane ring : Provides enhanced stability compared to boronic acids while maintaining reactivity in Suzuki-Miyaura couplings.
- Isoxazole core : The 3-phenyl-5-methyl substitution pattern confers optimal π-stacking capacity and metabolic stability.
- Steric shielding : Tetramethyl groups at the 4,5-positions prevent undesired protodeboronation, a common issue in boronate chemistry.
These attributes make it particularly valuable for constructing kinase inhibitors and protease-targeting agents, where the isoxazole’s nitrogen-oxygen dipole facilitates target binding. The table below compares key synthetic routes to isoxazole boronates:
Research Landscape and Current Challenges
Recent studies have optimized the compound’s synthesis through gold-catalyzed oxyboration, achieving 93% NMR yield for analogous structures. However, three persistent challenges dominate the field:
- Regioselectivity Control : While current methods produce exclusively 4-borylated isoxazoles, accessing 5-borylated isomers remains problematic due to electronic deactivation of the C5 position.
- Scale-Up Limitations : Transitioning from milligram to kilogram-scale synthesis introduces purification challenges from residual boronic acid byproducts.
- Computational Modeling Gaps : Accurate prediction of boron’s hybridization state (sp² vs. sp³) in the dioxaborolane ring requires advanced DFT methods not yet widely applied.
Emerging solutions include flow chemistry approaches for continuous purification and the use of pinacol boronic esters as stabilizing auxiliaries during large-scale reactions. Recent computational work suggests that the compound’s boron center adopts an sp² hybridization, facilitating conjugation with the isoxazole’s π-system. This electronic configuration explains its exceptional stability in protic solvents compared to analogous arylboronates.
Structural Analysis : The molecule’s X-ray crystallography data (not shown) reveals a dihedral angle of 12.7° between the isoxazole and dioxaborolane planes, indicating partial conjugation. This slight distortion from coplanarity balances steric demands with electronic delocalization needs. Nuclear Overhauser Effect (NOE) studies confirm restricted rotation about the C4-B bond, a feature critical for maintaining stereochemical integrity in subsequent coupling reactions.
Properties
IUPAC Name |
5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)14(18-19-11)12-9-7-6-8-10-12/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHXVPDKIFJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374715-24-9 | |
| Record name | 5-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-phenyl-5-methylisoxazole-4-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halides such as bromine or iodine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Phenyl-5-methylisoxazole-4-boronic acid.
Reduction: 3-Cyclohexyl-5-methylisoxazole-4-yl derivatives.
Substitution: Halogenated isoxazole derivatives.
Scientific Research Applications
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro or sulfonyl groups (e.g., ) enhance electrophilicity, improving reactivity in Suzuki couplings but may reduce stability .
- Heterocyclic Systems : Benzo[d]isoxazole () introduces planarity and conjugation, whereas the target’s isoxazole-phenyl group offers tunable steric effects .
Reactivity in Cross-Coupling Reactions
The dioxaborolane moiety enables C–B bond activation in cross-couplings. Comparisons include:
- Suzuki-Miyaura Efficiency : The target compound’s isoxazole-phenyl group provides moderate steric hindrance, favoring coupling with aryl halides over bulky substrates. In contrast, dichlorophenyl analogs () show higher reactivity with electron-deficient partners .
- C–H Borylation : Analogous to , the compound’s boron center can participate in C–H activation, though its isoxazole substituent may direct regioselectivity differently compared to simpler arylboronates .
Biological Activity
2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20BNO3. The compound features a dioxaborolane ring structure that contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play a role in cancer progression and inflammation. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Modulation : It may also modulate receptors associated with neurotransmission and inflammation, suggesting possible applications in neurodegenerative diseases.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
- Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotection : A recent investigation assessed the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that it significantly reduced cell death and preserved mitochondrial function.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Phenyl-5-methylisoxazole-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated isoxazole precursors and pinacol boronate esters. Key steps include:
- Borylation : Reacting a halogenated isoxazole derivative (e.g., 5-methyl-3-phenylisoxazole-4-yl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under inert atmospheres .
- Purification : Flash column chromatography using gradients of hexane/ethyl acetate (e.g., 25:1) to isolate the product with >85% yield and ~5:1 diastereomeric ratios, as demonstrated in analogous syntheses .
- Purity Optimization : Ensure rigorous drying of reagents and solvents (e.g., THF over molecular sieves) to minimize side reactions. Purity ≥97% is achievable via repeated chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?
- ¹H/¹³C NMR : The isoxazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for tetramethyl dioxaborolane) are diagnostic. However, carbons directly bonded to boron (e.g., the dioxaborolane ring) may not appear due to quadrupolar spin broadening .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the boronate ester .
- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 301.21 for C₁₆H₂₀BNO₂S analogs) validate the structure .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data, particularly undetected carbon signals in boron-containing compounds?
Quadrupolar relaxation of boron (¹⁰B/¹¹B) broadens signals of adjacent carbons, leading to missing peaks in ¹³C NMR. Mitigation strategies include:
- Low-Temperature NMR : Reduces thermal motion, enhancing signal resolution .
- DEPT-135/HSQC : Differentiates CH₃/CH₂ groups in the dioxaborolane ring indirectly .
- Complementary Techniques : Use IR spectroscopy (B-O stretches at ~1350–1400 cm⁻¹) or X-ray crystallography for unambiguous assignment .
Q. What strategies improve regioselectivity in cross-coupling reactions involving this boronate ester?
Regioselectivity in Suzuki-Miyaura couplings depends on:
- Substrate Design : Electron-withdrawing groups (e.g., halogens) on the aryl partner enhance oxidative addition rates at specific positions .
- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dtbpf) favor coupling at sterically accessible sites. For example, bulky ligands suppress homocoupling byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while additives like K₂CO₃ stabilize the boronate intermediate .
Q. How do structural modifications of the isoxazole ring influence the compound’s reactivity in Suzuki-Miyaura couplings?
Modifications alter electronic and steric profiles:
- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the isoxazole, accelerating transmetallation but risking protodeboronation.
- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethyl) reduce coupling efficiency unless matched with aryl halides of complementary steric demand .
- Heteroatom Positioning : Fluorine at the 5-position (analogous to ) enhances stability against hydrolysis, critical for aqueous-phase reactions .
Q. How can researchers resolve contradictions in reaction yields reported for similar boronate esters?
Yield discrepancies often arise from:
- Catalyst Loading : Variations in Pd (0.2–5 mol%) significantly impact efficiency. Lower loadings (e.g., 0.2 mol% UiO-Co) may suffice for electron-rich substrates .
- Purification Methods : Yields drop if impurities co-elute during chromatography. Optimize solvent systems (e.g., hexane/acetone for polar byproducts) .
- Substrate Purity : Trace moisture or oxygen degrades boronate esters; use Schlenk techniques for moisture-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
